molecular formula C12H11NO B1592402 3-(Quinolin-6-yl)propanal CAS No. 476660-18-1

3-(Quinolin-6-yl)propanal

Cat. No. B1592402
CAS RN: 476660-18-1
M. Wt: 185.22 g/mol
InChI Key: KQNNNVCWYUWVCH-UHFFFAOYSA-N
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Description

“3-(Quinolin-6-yl)propanal” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 . The compound is also known as 6-Quinolinepropanal and 3-(6-Quinolyl)propanal .


Synthesis Analysis

Quinoline derivatives are synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “3-(Quinolin-6-yl)propanal” consists of a quinoline ring attached to a propanal group . The quinoline ring is a bicyclic compound containing a benzene ring fused with a pyridine ring .


Physical And Chemical Properties Analysis

The boiling point of “3-(Quinolin-6-yl)propanal” is predicted to be 328.4±17.0 °C, and its density is predicted to be 1.133±0.06 g/cm3 . The pKa value is predicted to be 5.05±0.10 .

Scientific Research Applications

Anticancer Activities

Derivatives of quinoline, such as certain 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. These compounds have shown potential as lead compounds for the development of anticancer drugs due to their significant inhibitory effects on non-small cell lung cancers and breast cancers. One compound, in particular, exhibited higher activity than the positive control, topotecan, in inhibiting the growth of specific cancer cell lines, indicating its potential for further development as an anticancer agent (Tseng et al., 2013).

Corrosion Inhibition

Quinoxaline-based propanone derivatives have been explored as inhibitors of mild steel corrosion in hydrochloric acid environments. These compounds effectively reduce the corrosion rate, acting as mixed-type inhibitors and suggesting their application in corrosion protection technologies (Olasunkanmi & Ebenso, 2019).

HIV-1 Replication Inhibition

2-(Quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors, blocking multiple steps of HIV-1 integration. These compounds disrupt integrase interactions with viral DNA and its cellular cofactor, exhibiting a cooperative inhibition of HIV-1 replication. This multifunctional mechanism of action positions these derivatives as promising candidates for antiretroviral therapy development (Kessl et al., 2012).

Pesticidal Activities

New quinoxaline derivatives have been synthesized and shown to possess various pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This highlights the potential of quinoline derivatives in the development of new pesticides and pharmaceuticals targeting a range of agricultural pests and diseases (Liu et al., 2020).

properties

IUPAC Name

3-quinolin-6-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNNVCWYUWVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCC=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629006
Record name 3-(Quinolin-6-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-6-yl)propanal

CAS RN

476660-18-1
Record name 3-(Quinolin-6-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tris(dibenzylideneacetone)dipalladium (480 mg, 0.52 mmol) (Aldrich, Cat. #328774) and tri-tert-butyl-phosphonium tetrafluoroborate (300 mg, 1.0 mmol) in a flask was evacuated and refilled with nitrogen (2 times). 1,4-Dioxane (31 mL) was added followed by consecutive addition of 6-bromoquinoline (7.2 g, 35 mmol) (TCI, Cat. #B2015), 2-propen-1-ol (4.7 mL, 69 mmol) and N-cyclohexyl-N-methyl-cyclohexanamine (8.9 mL, 42 mmol). The reaction vessel was evacuated and refilled with nitrogen (2 times). The reaction mixture was stirred at 30° C. for 24 h. Diethyl ether (30 mL) was added to the reaction mixture and then filtered and washed with diethyl ether. The organic extract was concentrated under reduced pressure. The residue was purified by flash chromatography eluting with ethyl acetate in hexanes (0-50%) to afford the desired product. (˜55%) LCMS (M+H)+: m/z=186.0; (M+H2O+H)+: m/z=204.0.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
catalyst
Reaction Step Two
Quantity
31 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(dibenzylideneacetone)dipalladium (480 mg, 0.52 mmol) and tri-tent-butyl-phosphonium tetrafluoroborate (300 mg, 1.0 mmol) in a flask was evacuated and refilled with nitrogen (2 times). 1,4-dioxane (31 mL) was added followed by consecutive addition of 6-bromoquinoline (7.2 g, 35 mmol), 2-propen-1-ol (4.7 mL, 69 mmol) and N-cyclohexyl-N-methyl-cyclohexanamine (8.9 mL, 42 mmol). The reaction vessel was evacuated and refilled with nitrogen (2 times). The reaction mixture was stirred at 30° C. for 24 h. Diethyl ether (30 mL) was added to the reaction mixture and then filtered and washed with diethyl ether. The organic extract was concentrated under reduced pressure. The residue was purified by flash chromatography eluting with ethyl acetate in hexanes (0-50%) to afford the desired product. (˜55%) LCMS: (M+H)=186.0; (M+H2O+H)+=204.0.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
tri-tent-butyl-phosphonium tetrafluoroborate
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
catalyst
Reaction Step Two
Quantity
31 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 6-(3,3-diethoxypropyl)quinoline (23, Method A of Example 16, 520 g, 2.08 mol, 1.0 equiv) in ethyl acetate (EtOAc, 2.2 L) was cooled to 0° C. before a 2 N aqueous hydrochloric acid (HCl) solution (2.2 L) was added over 1 h while keeping the reaction temperature below 5° C. The resulting reaction mixture was stirred for an additional 2 h at 0-5° C. When TLC and HPLC/MS indicated the reaction was complete, the reaction was quenched with an ice cold 3 N aqueous sodium hydroxide (NaOH) solution at 0° C. until the pH was between 8 to 9. The layers were separated and the aqueous layer was extracted with ethyl acetate (EtOAc, 2 L). The combined organic layers were washed with brine (2 L), dried with sodium sulfate (Na2SO4), and concentrated under the reduced pressure to afford crude 3-(quinolin-6-yl)propanal (9, 385.3 g, 385.3 g theoretical, 100%) as a yellow oil, which was found to be identical to the material obtained from Method 1 in every comparable aspect. Since this crude material was found to be sufficiently pure, it was used directly in subsequent reaction without further purification.
Name
6-(3,3-diethoxypropyl)quinoline
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 22 L flask was charged with tris(dibenzylideneacetone)dipalladium(0) (70.0 g, 0.076 mol, 0.015 equiv), tri-tert-butylphosphonium tetrafluoroborate (44 g, 0.152 mol, 0.03 equiv), and dioxane (12 L) at room temperature. The resulting solution was then degassed with a steady stream of nitrogen for 20 min before 6-bromoquinoline (8, 1055 g, 5.07 mol, 1.0 equiv), allyl alcohol (588 g, 10.1 mol, 2.0 equiv), and N-methyl-N-cyclohexylcyclohexylamine (1186 g, 6.08 mol, 1.2 equiv) were added at room temperature. The resulting reaction mixture was stirred at 50- to 55° C. for 8-12 h. When TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was cooled to room temperature before methyl tert-butyl ether (MTBE, 10 L) was added to the reaction mixture. The resulting mixture was stirred at room temperature for 10 min before being filtered through a plug of celite. The filtrate was concentrated under the reduced pressure and the residue was purified by flash column chromatography (SiO2, 20-80% ethyl acetate in heptane gradient elution) to afford 3-(quinolin-6-yl)propanal (9, 495 g, 939.1 g theoretical, 52.7%) as a yellow oil, which solidified partially upon standing at 0-5° C. For 9: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.75 (t, 1H, J=1.24 Hz), 8.83 (dd, 1H, J=4.15 Hz, 1.66 Hz), 8.25 (dd, 1H, J=8.3, 1.03 Hz), 7.93 (d, 1H, J=8.71 Hz), 7.76 (d, 1H, J=1.45 Hz), 7.64 (dd, 1H, J=8.72 Hz, 2.08 Hz), 7.48 (dd, 1H, J=8.30 Hz, 4.36 Hz), 3.05 (t, 2H, J=7.26 Hz), 2.89 (t, 2H, J=7.26 Hz); C12H11NO (MW 185.22), LCMS (EI) m/e 186 (M++H).
Quantity
1055 g
Type
reactant
Reaction Step One
Quantity
588 g
Type
reactant
Reaction Step One
Quantity
1186 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
70 g
Type
catalyst
Reaction Step Two
Quantity
44 g
Type
catalyst
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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